

Application Note: ^1H and ^{13}C NMR Assignment for 1-Trityl-4-ethylimidazole

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Compound of Interest

Compound Name: 1-Trityl-4-ethylimidazole

Cat. No.: B15332882

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Abstract

This document provides a detailed protocol for the acquisition and analysis of ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra for the characterization of **1-Trityl-4-ethylimidazole**. Due to the absence of publicly available experimental NMR data for this specific compound, this note presents predicted ^1H and ^{13}C NMR assignments based on the analysis of structurally related compounds. The provided experimental protocols are based on standard methodologies for small molecule NMR analysis.

Introduction

1-Trityl-4-ethylimidazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the imidazole scaffold in biologically active molecules. The trityl (triphenylmethyl) protecting group is commonly employed in organic synthesis to protect the nitrogen atom of the imidazole ring, allowing for selective functionalization at other positions. Accurate NMR characterization is crucial for verifying the structure and purity of synthesized **1-Trityl-4-ethylimidazole**. This application note outlines the necessary steps for NMR sample preparation, data acquisition, and provides a predicted spectral assignment.

Predicted NMR Data

While experimental data for **1-trityl-4-ethylimidazole** is not readily available in the searched literature, the following tables present predicted ^1H and ^{13}C NMR chemical shifts. These predictions are based on the known spectral data of structurally similar compounds, including 1-(triphenylmethyl)imidazole and 1-ethylimidazole.

Predicted ^1H NMR Data for 1-Trityl-4-ethylimidazole (in CDCl_3)

Atom Number	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
2-H	7.5 - 7.6	s	-	1H
5-H	6.8 - 6.9	s	-	1H
Trityl-H (ortho)	7.3 - 7.4	m	-	6H
Trityl-H (meta, para)	7.1 - 7.2	m	-	9H
1'-CH ₂	2.5 - 2.6	q	~7.5	2H
2'-CH ₃	1.2 - 1.3	t	~7.5	3H

Predicted ^{13}C NMR Data for 1-Trityl-4-ethylimidazole (in CDCl_3)

Atom Number	Predicted Chemical Shift (δ , ppm)
C2	137 - 139
C4	142 - 144
C5	118 - 120
Trityl-C (quaternary)	75 - 77
Trityl-C (ipso)	143 - 145
Trityl-C (ortho)	129 - 131
Trityl-C (meta)	128 - 129
Trityl-C (para)	127 - 128
C1'	21 - 23
C2'	14 - 16

Experimental Protocols

The following is a general protocol for acquiring high-quality ^1H and ^{13}C NMR spectra of **1-Trityl-4-ethylimidazole**.

1. Sample Preparation

- Materials:
 - 1-Trityl-4-ethylimidazole** (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR)
 - Deuterated chloroform (CDCl_3)
 - NMR tube (5 mm diameter)
 - Pasteur pipette
 - Vortex mixer
- Procedure:

- Weigh the required amount of **1-Trityl-4-ethylimidazole** and place it in a clean, dry vial.
- Add approximately 0.6-0.7 mL of CDCl_3 to the vial.
- Gently vortex the mixture until the sample is completely dissolved.
- Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.
- Cap the NMR tube securely.

2. NMR Data Acquisition

- Instrumentation:
 - A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
- ^1H NMR Acquisition Parameters (Example):
 - Solvent: CDCl_3
 - Temperature: 298 K
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay (d1): 1.0 s
 - Acquisition Time (aq): 4.0 s
 - Spectral Width (sw): 20 ppm
 - Transmitter Frequency Offset (o1p): Centered on the spectral region of interest.
- ^{13}C NMR Acquisition Parameters (Example):
 - Solvent: CDCl_3
 - Temperature: 298 K

- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024 or more (depending on sample concentration)
- Relaxation Delay (d1): 2.0 s
- Acquisition Time (aq): 1.5 s
- Spectral Width (sw): 240 ppm
- Transmitter Frequency Offset (o1p): Centered on the spectral region of interest.

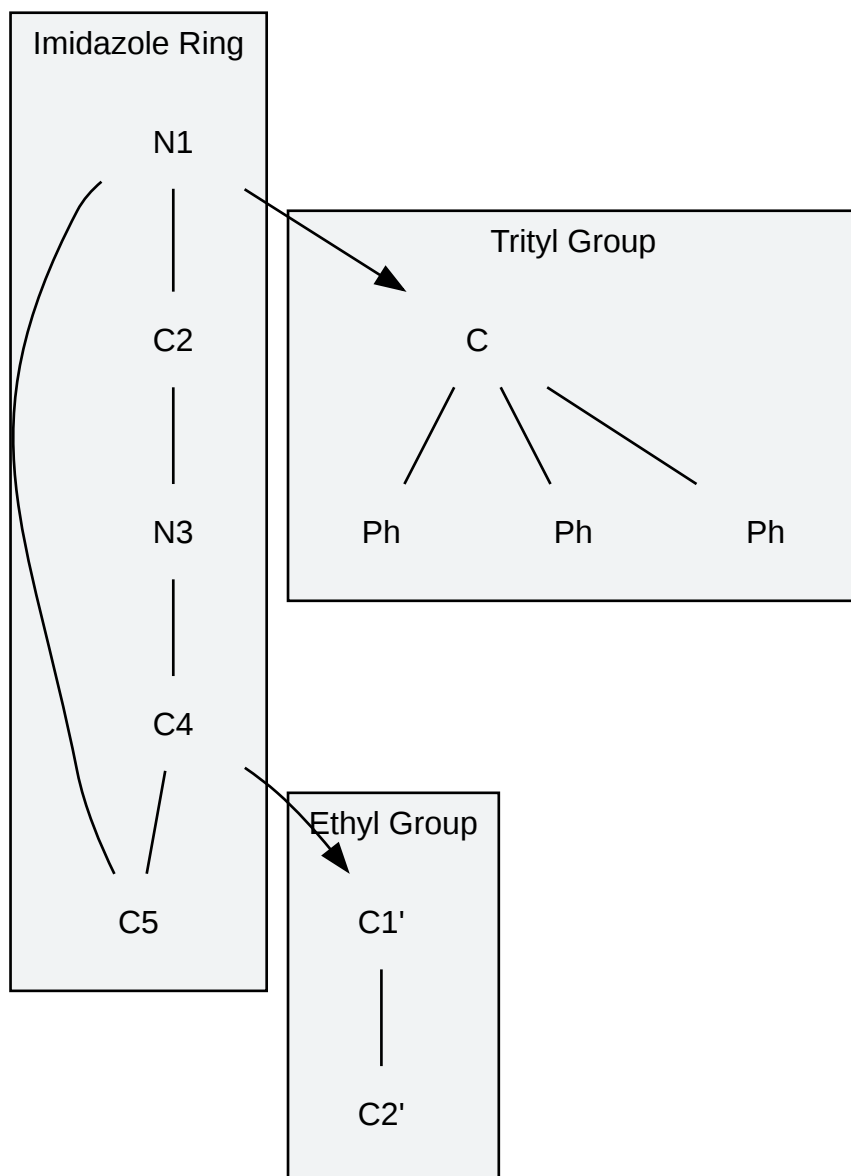
3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : $\delta = 7.26$ ppm for ^1H NMR, $\delta = 77.16$ ppm for ^{13}C NMR).
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the multiplicities and coupling constants in the ^1H NMR spectrum.
- Assign the peaks in both ^1H and ^{13}C NMR spectra to the corresponding atoms in the molecule.

Visualizations

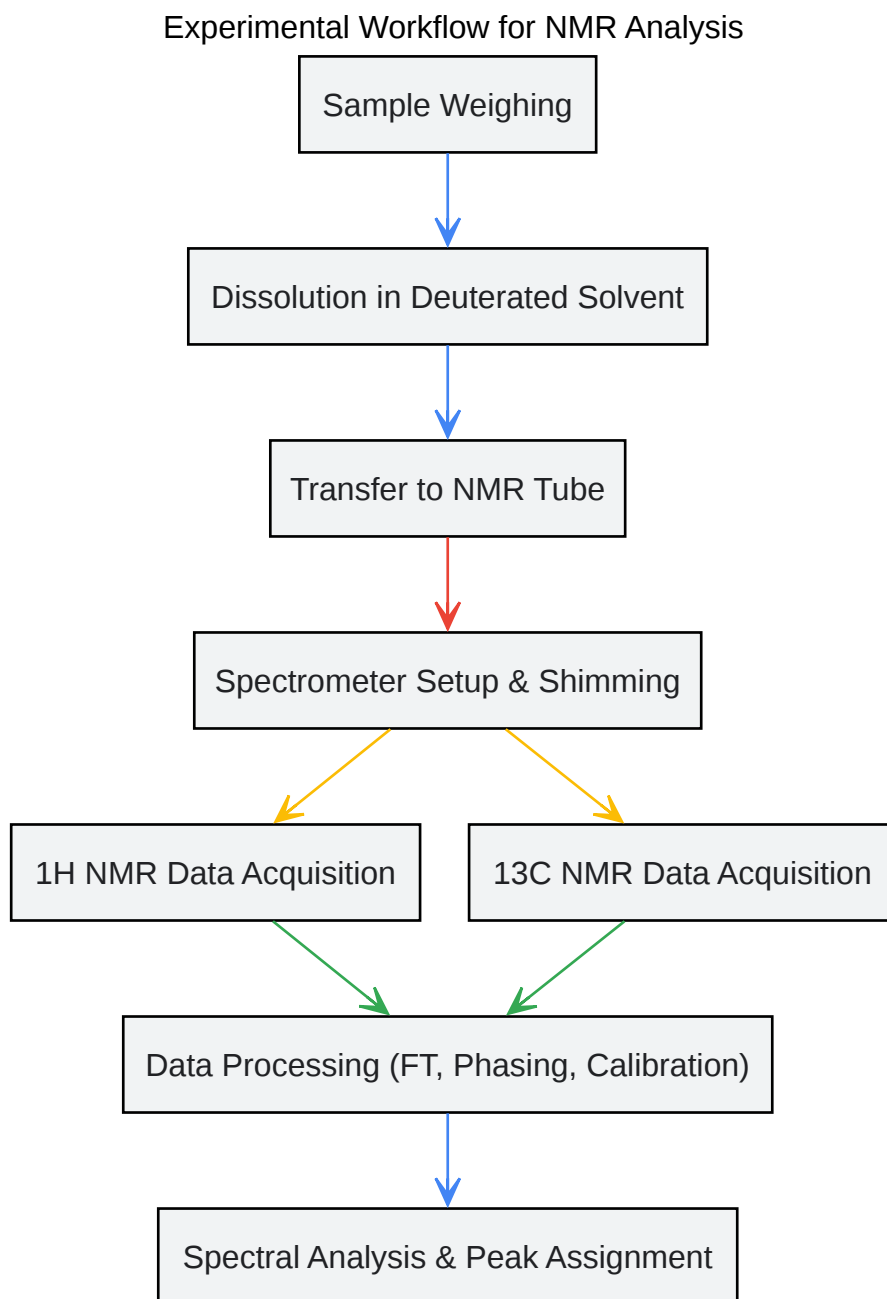
The following diagrams illustrate the chemical structure of **1-Trityl-4-ethylimidazole** with atom numbering for NMR assignment and a general workflow for NMR analysis.

Structure of 1-Trityl-4-ethylimidazole with Atom Numbering



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Caption: Chemical structure of **1-Trityl-4-ethylimidazole** with numbering for NMR assignment.



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Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

This application note provides a comprehensive guide for the ^1H and ^{13}C NMR analysis of **1-Trityl-4-ethylimidazole**. While experimental data is not currently available, the predicted assignments, coupled with the detailed experimental protocols, offer a valuable resource for researchers working with this compound. The provided workflow and structural diagrams serve as a clear reference for conducting and interpreting NMR experiments, ensuring accurate structural verification.

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